2-Bromo-3-(3-fluorophenyl)-1-propene
Description
2-Bromo-3-(3-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJILSVWEOMVKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373688 | |
| Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-05-0 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoprop-2-enyl)-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-fluorophenyl)-1-propene typically involves the bromination of 3-(3-fluorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(3-fluorophenyl)-1-propene in the presence of a solvent such as dichloromethane at low temperatures. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and advanced reactors ensures the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-fluorophenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents such as bromine, hydrogen bromide, and chlorine are used in the presence of solvents like dichloromethane or carbon tetrachloride.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include 3-(3-fluorophenyl)-1-propylamine, 3-(3-fluorophenyl)-1-propylthiol, and 3-(3-fluorophenyl)-1-propyl ether.
Addition Reactions: Products include 2,3-dibromo-3-(3-fluorophenyl)propane and 2-bromo-3-(3-fluorophenyl)propane.
Oxidation and Reduction Reactions: Products include 2-bromo-3-(3-fluorophenyl)propane-1,2-epoxide and 3-(3-fluorophenyl)propane.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Bromo-3-(3-fluorophenyl)-1-propene serves as a crucial intermediate in the synthesis of complex organic molecules. Its halogen substituents allow for various chemical transformations, including nucleophilic substitutions, oxidations, and reductions. The compound can be utilized to create more intricate structures that are essential in pharmaceuticals and agrochemicals.
Reactions Involving this compound
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of substituted products.
- Oxidation Reactions: It can be oxidized to form epoxides or diols using agents like m-chloroperbenzoic acid.
- Reduction Reactions: The compound may undergo reduction to yield alkanes using hydrogen gas in the presence of palladium catalysts.
Antimicrobial Properties
Research indicates that halogenated compounds often exhibit antimicrobial activity. Studies have shown that related brominated compounds demonstrate effectiveness against various bacteria, including Staphylococcus aureus and Escherichia coli. For instance, Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 0.0039 to 0.025 mg/mL, suggesting potential effectiveness for this compound as well.
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that brominated compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress modulation. Further investigation into the specific effects of this compound could reveal similar anticancer properties.
Industrial Applications
Specialty Chemicals Production
The unique properties of this compound make it suitable for the production of specialty chemicals used in various industries, including coatings, adhesives, and electronic materials. Its ability to enhance material properties through chemical modification is particularly valuable.
Material Compatibility Studies
Research has been conducted on the compatibility of related brominated compounds with various polymers used in built-in fire extinguishing systems for aircraft . Understanding material interactions is crucial for developing safe and effective fire suppression technologies.
Case Studies and Research Findings
Several studies have highlighted the potential applications and biological activities of halogenated alkenes:
- Antimicrobial Studies: Investigations into brominated alkene derivatives have shown promising results against both Gram-positive and Gram-negative bacteria.
- Theoretical Studies: Computational analyses using Density Functional Theory (DFT) have provided insights into the electronic properties that govern biological interactions.
- Structure-Activity Relationship (SAR) Analysis: Modifications in halogen substituents have been linked to variations in biological activity, emphasizing the importance of structural characteristics in determining efficacy.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-fluorophenyl)-1-propene involves its interaction with various molecular targets, including enzymes and receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)-1-propene
- 2-Bromo-3-(2-fluorophenyl)-1-propene
- 2-Chloro-3-(3-fluorophenyl)-1-propene
- 2-Iodo-3-(3-fluorophenyl)-1-propene
Uniqueness
2-Bromo-3-(3-fluorophenyl)-1-propene is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct reactivity and selectivity in chemical reactions. This compound’s ability to undergo a wide range of transformations makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Biological Activity
2-Bromo-3-(3-fluorophenyl)-1-propene (CAS No. 731773-05-0) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a bromine atom and a fluorophenyl group, suggests possible interactions with biological targets that may lead to therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a propene backbone with bromine and fluorine substituents, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several halogenated compounds, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus |
| 7.5 | Escherichia coli | |
| 10.0 | Bacillus subtilis |
Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The following table summarizes its effects compared to a standard anti-inflammatory drug, Diclofenac:
| Concentration (µg/mL) | % Inhibition (this compound) | % Inhibition (Diclofenac) |
|---|---|---|
| 50 | 45 | 60 |
| 100 | 55 | 75 |
| 200 | 70 | 85 |
Anticancer Potential
Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines. A case study involving human breast cancer cells (MCF-7) revealed:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via mitochondrial pathways.
These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Q & A
Q. What are the standard synthetic routes for 2-Bromo-3-(3-fluorophenyl)-1-propene, and what reagents/conditions are typically employed?
- Answer: The synthesis of halogenated alkenes like this compound often involves substitution or addition reactions. For example:
- Substitution: Reacting a precursor (e.g., 3-(3-fluorophenyl)-1-propene) with brominating agents (e.g., N-bromosuccinimide) under radical initiation or photochemical conditions.
- Electrophilic Addition: Using HBr in the presence of peroxides to achieve anti-Markovnikov addition to the alkene.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with bromo-substituted aryl halides and alkenyl boronic acids.
Similar compounds, such as 3-(4-Bromophenyl)-2-chloro-1-propene, are synthesized via halogenation of propenyl derivatives or Grignard reactions .
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Substitution | N-bromosuccinimide (NBS), light | Brominated alkene derivatives |
| Electrophilic Addition | HBr, peroxides | Anti-Markovnikov adducts |
| Cross-Coupling | Pd catalysts, aryl halides | Functionalized aryl-propenes |
Q. How is the molecular structure of this compound characterized?
- Answer: Structural elucidation relies on:
- X-ray Crystallography: Determines bond lengths, angles, and crystal packing. Tools like SHELX and ORTEP-III are used for refinement and visualization .
- Spectroscopy:
- NMR: and NMR identify substituent effects (e.g., fluorine-induced deshielding).
- IR: Confirms functional groups (C=C stretch at ~1600–1680 cm, C-Br at ~500–600 cm).
- Mass Spectrometry: High-resolution MS validates molecular weight and isotopic patterns.
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence the compound’s reactivity in cross-coupling reactions?
- Answer: The electron-withdrawing fluorine atom on the phenyl ring enhances the electrophilicity of the adjacent bromine, facilitating oxidative addition in Pd-catalyzed couplings. Comparative studies with non-fluorinated analogs (e.g., 2-Bromo-3-phenyl-1-propene) show slower reaction kinetics due to reduced electron deficiency . Computational studies (DFT) can predict regioselectivity in such reactions by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields from different bromination methods?
- Answer: Contradictions often arise from uncontrolled variables (e.g., solvent polarity, temperature). Methodological approaches include:
- Iterative Optimization: Systematically varying reaction parameters (e.g., initiator concentration, light intensity).
- Mechanistic Probes: Using radical traps (e.g., TEMPO) to confirm/refute radical pathways.
- Comparative Analysis: Benchmarking against structurally similar compounds (e.g., 2-Bromo-3-(2-ethylphenyl)-1-propene) to isolate substituent effects .
Q. What are the applications of this compound in medicinal chemistry or material science?
- Answer:
- Medicinal Chemistry: Serves as a building block for fluorinated drug candidates (e.g., kinase inhibitors) due to its ability to modulate pharmacokinetic properties.
- Material Science: Used in polymer precursors for fluorinated polyolefins, which exhibit enhanced thermal stability and chemical resistance.
- Biological Studies: Acts as a probe to study halogen-bonding interactions in enzyme active sites .
Data Analysis & Computational Questions
Q. How can computational tools predict the regioselectivity of this compound in Diels-Alder reactions?
- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model transition states to predict endo/exo selectivity. PubChem and DSSTox provide thermodynamic data (e.g., Gibbs free energy) for reaction feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
